

A Comparative Guide to AGN-195183 in Combination with Chemotherapy Agents

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Compound of Interest

Compound Name: AGN-195183

Cat. No.: B1672190

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of **AGN-195183**, a potent and selective retinoic acid receptor alpha (RAR α) agonist, with other therapeutic alternatives. The focus is on its potential use in combination with other chemotherapy agents, supported by available experimental data.

AGN-195183 (also known as IRX195183) is an orally bioavailable retinoid that activates RAR α , a nuclear receptor that plays a crucial role in cell differentiation and proliferation.^[1] By binding to and activating RAR α , **AGN-195183** promotes the transcription of genes that induce cellular differentiation and apoptosis, thereby inhibiting tumor growth.^[1] Preclinical studies have demonstrated its anti-tumor activity in breast cancer and leukemia models.^[2]

Monotherapy and Combination Therapy Landscape

While direct clinical data on **AGN-195183** in combination with conventional chemotherapy agents is limited, a phase 1 study has evaluated its use as a single agent in patients with relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).^[3] ^[4] To provide a comparative landscape, this guide will also detail a clinical trial of another selective RAR α agonist, SY-1425, in combination with the chemotherapy agent azacitidine.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of **AGN-195183** as a monotherapy and a related RAR α agonist in a combination therapy setting.

Table 1: Clinical Trial Data for **AGN-195183** (IRX195183) Monotherapy in Relapsed/Refractory AML/MDS

Parameter	Value	Reference
Phase	1	[3]
Patient Population	Relapsed/Refractory AML and MDS	[3]
Dosing	50 mg or 75 mg daily	[4]
Number of Patients	11	[3]
Efficacy		
Morphological Complete Remission with Incomplete Hematologic Recovery	1 patient	[4]
Stable Disease or Better	4 patients (36%)	[4]
Common Adverse Events	Hypertriglyceridemia, fatigue, dyspnea, edema	[4]

Table 2: Clinical Trial Data for SY-1425 (RAR α Agonist) in Combination with Azacitidine in RARA-Overexpressing Relapsed/Refractory AML

Parameter	Value	Reference
Phase	2	[5]
Patient Population	RARA-overexpressing, relapsed/refractory AML	[5]
Dosing	SY-1425: 6 mg/m ² /day orally (days 8-18); Azacitidine: 75 mg/m ² IV/SC (days 1-7) of a 28-day cycle	[5]
Number of Patients	28	[5]
Efficacy		
Overall Response Rate	Not explicitly stated, but showed "encouraging activity"	[5]
Median Time to Response	1.4 months	[5]
Transfusion Independence	30% (6 of 20 patients)	
Safety	Well-tolerated with no increased toxicity compared to expected from either agent alone	[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Phase 1 Clinical Trial of AGN-195183 (IRX195183) in Relapsed/Refractory AML/MDS[3]

- **Study Design:** This was a single-center, single-arm, prospective phase 1 dose-escalation study. The primary objectives were to assess the safety and tolerability of IRX195183 and to determine the maximum tolerated dose (MTD).
- **Patient Population:** Patients with relapsed or refractory AML or high-risk MDS.

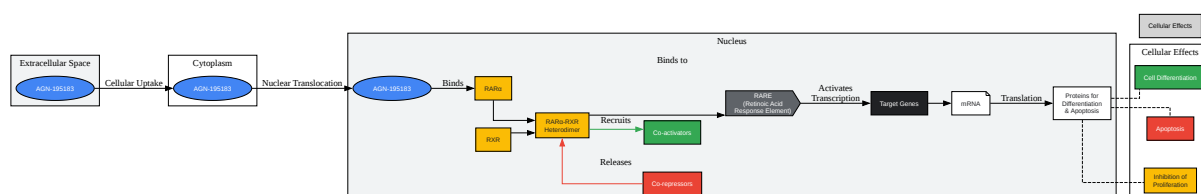
- **Treatment:** Oral IRX195183 was administered daily in 28-day cycles at two dose levels: 50 mg and 75 mg. Patients with stable disease or better could continue treatment for up to four additional cycles.
- **Safety and Efficacy Assessments:** Adverse events were monitored continuously. Efficacy was evaluated based on bone marrow biopsies and peripheral blood counts.
- **Pharmacodynamics:** Plasma samples from patients were collected to assess the in vitro differentiation capacity of the NB4 leukemic cell line.

Preclinical Comparison of AGN-195183 (NRX195183) and ATRA in a Murine AML Model[6]

- **Cell Culture:** AML1-ETO-expressing murine bone marrow progenitor cells were cultured.
- **Treatment:** Cells were treated with either ATRA or NRX195183.
- **Clonogenicity Assay:** The in vitro clonogenicity of the treated cells was assessed.
- **Flow Cytometry and Morphological Analysis:** The differentiation status of the cells was evaluated using flow cytometry and morphological analysis.
- **In Vivo Model:** An AE9a in vivo murine model was used to assess the effects of NRX195183 on myeloid differentiation.
- **Gene Expression Analysis:** Gene expression profiling was performed on ATRA-treated cells.

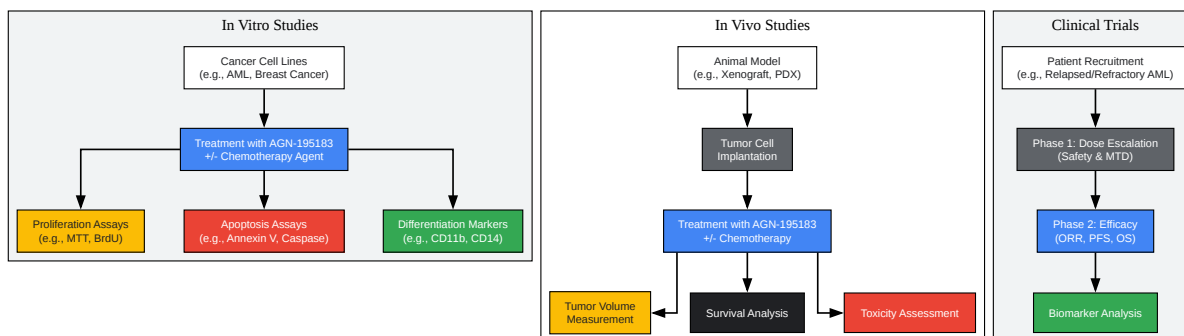
Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.



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Caption: **AGN-195183** Signaling Pathway.



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Caption: General Experimental Workflow.

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